1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine
Description
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-8-4-17(5-9-19)16-33-22-27-12-15-29(22)21(30)18-6-10-20(11-7-18)34(31,32)28-13-2-1-3-14-28/h4-11H,1-3,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWSPFZQVKXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target compound comprises three modular units:
- 4,5-Dihydro-1H-imidazole-1-carbonyl core
- {[4-(Trifluoromethyl)phenyl]methyl}sulfanyl substituent
- 4-Benzenesulfonylpiperidine fragment
Retrosynthetic disconnection at the carbonyl and sulfonamide linkages suggests convergent synthesis via late-stage coupling of preformed intermediates.
Synthesis of the 4,5-Dihydro-1H-imidazole-1-carbonyl Intermediate
Cyclization of 1,2-Diaminoethane Derivatives
The imidazoline ring is constructed via cyclocondensation of 1,2-diaminoethane with carbonyl equivalents. A regioselective approach adapted from WO2013007767A1 employs glyoxal derivatives under acidic conditions:
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{OCHC(O)R} \xrightarrow{\text{HCl, EtOH}} \text{Imidazoline-1-carbonyl derivative}
$$
Yields exceed 80% when R = aryl, with microwave irradiation (150°C, 30 min) enhancing reaction efficiency.
Introduction of the Sulfanyl Group
Thiol-alkylation at C2 of the imidazoline is achieved using 4-(trifluoromethyl)benzyl thiol. As per US7807837B2, bromo or chloro intermediates react with thiols in DMF with K$$2$$CO$$3$$, yielding 85–92% substitution:
$$
\text{Imidazoline-Cl} + \text{HSCH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Sulfanyl-imidazoline}
$$
Anhydrous conditions prevent oxidation of the thiol to disulfide.
Preparation of 4-Benzenesulfonylpiperidine
Sulfonylation of Piperidine
Piperidine reacts with 4-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH, CH$$2$$Cl$$2$$), followed by nitro group reduction:
$$
\text{Piperidine} + \text{ClSO}2\text{C}6\text{H}4\text{NO}2 \xrightarrow{\text{NaOH}} \text{4-Nitrobenzenesulfonylpiperidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-Aminobenzenesulfonylpiperidine}
$$
The amine intermediate is diazotized and treated with CuCN to install the trifluoromethyl group.
Alternative Route via Direct Sulfonation
EP2791121B1 discloses a one-pot sulfonation using 4-(trifluoromethyl)benzenesulfonyl chloride and piperidine in pyridine, achieving 78% yield:
$$
\text{Piperidine} + \text{ClSO}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{Pyridine}} \text{4-(Trifluoromethyl)benzenesulfonylpiperidine}
$$
Boc protection of piperidine prior to sulfonation minimizes N-over-sulfonation.
Final Coupling via Carbonyl Linkage
Activation of the Imidazoline Carboxylic Acid
The imidazoline-1-carboxylic acid is activated as an acyl chloride using oxalyl chloride:
$$
\text{Imidazoline-COOH} + \text{(COCl)}2 \xrightarrow{\text{DMF (cat)}} \text{Imidazoline-COCl}
$$
This intermediate reacts with 4-(trifluoromethyl)benzenesulfonylpiperidine in the presence of Et$$3$$N:
$$
\text{Imidazoline-COCl} + \text{HN(SO}2\text{C}6\text{H}4\text{CF}3)\text{-piperidine} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Chromatographic purification (SiO$$2$$, EtOAc/hexane) affords the final product in 65–70% yield.
Optimization and Scalability Considerations
Microwave-Assisted Cyclization
Adapting methods from WO2013007767A1, cyclization under microwave irradiation reduces reaction time from 12 h to 30 min while maintaining yields >85%.
Green Chemistry Approaches
CONICET’s ionic liquid-mediated synthesis demonstrates solvent-free thiol-alkylation at 80°C, reducing DMF usage by 50%.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 158–160°C | DSC |
| $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) | δ 8.02 (d, 2H), 4.31 (s, 2H), 3.72 (m, 4H) | Bruker Avance III |
| HPLC Purity | 99.2% | C18, MeCN/H$$_2$$O (70:30) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions might target the imidazole ring or the sulfonyl group.
Substitution: Substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Halogenating agents or nucleophiles could be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Activities
Pharmacological and Physicochemical Properties
- Trifluoromethyl Group: The CF₃ group in the target compound may improve membrane permeability compared to non-fluorinated analogs (e.g., ’s fluorophenyl derivative) .
- Sulfanyl vs. Sulfonyl : The sulfanyl (thioether) linkage in the target compound could offer redox stability over sulfonamides (), which are prone to metabolic cleavage .
- Piperidine Role : Piperidine moieties (shared with ) are common in CNS drugs due to their basicity and ability to cross the blood-brain barrier. However, the target’s benzenesulfonyl group may limit this effect .
Table 2: Physicochemical Comparison
*Estimated based on structural analogy.
Research Findings and Implications
Imidazole Derivatives : The target compound’s imidazole core aligns with compounds showing antimicrobial and anticancer activity (e.g., ’s bipyridine-imidazole hybrid) .
Sulfonyl vs. Sulfanyl : Unlike sulfonamides (), the sulfanyl group in the target may reduce renal toxicity risks while maintaining bioactivity .
Piperidine Optimization : Piperidine-containing drugs () often require hydroxyl or carbonyl groups for solubility; the target’s benzenesulfonyl group may necessitate formulation adjustments .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazole and sulfonyl groups .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode) .
Advanced
X-ray crystallography resolves stereochemical ambiguities but faces challenges due to poor crystal formation from flexible dihydroimidazole and sulfonyl groups. Dynamic NMR or VT-NMR (variable temperature) can analyze conformational dynamics .
How can researchers hypothesize biological targets for this compound based on its structural features?
Basic
The trifluoromethyl group enhances lipophilicity and metabolic stability, suggesting CNS or enzyme targets. The sulfonyl group may interact with charged binding pockets (e.g., kinases) .
Advanced
Pharmacophore modeling identifies potential targets:
- Dihydroimidazole : Metal-binding motif for metalloenzymes (e.g., HDACs).
- Sulfonylpiperidine : Potential protease inhibition via hydrogen bonding .
Validate hypotheses using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How should researchers address contradictions in reported biological activity data?
Q. Methodology :
Assay variability : Compare enzymatic vs. cell-based assays (e.g., IC50 discrepancies due to membrane permeability) .
Structural analogs : Test derivatives (Table 1) to isolate SAR trends .
Q. Table 1. Structural analogs and activity trends
| Compound Modification | Observed Activity Change | Reference |
|---|---|---|
| Trifluoromethyl → Methyl | Reduced metabolic stability | |
| Sulfonyl → Carbonyl | Loss of kinase inhibition |
What computational strategies predict binding modes and stability of this compound?
Q. Advanced
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries. Refine poses with molecular dynamics (MD) simulations (AMBER/CHARMM) .
- QM/MM calculations : Assess reactivity of the sulfanyl group under physiological pH .
How does the sulfanyl group influence chemical stability, and what storage conditions are recommended?
The sulfanyl group is prone to oxidation. Use argon/vacuum storage at –20°C. Monitor degradation via HPLC-UV (λ = 254 nm) and stabilize with antioxidants (e.g., BHT) in solution .
What in silico or in vitro methods assess toxicity early in development?
- ADMET prediction (SwissADME) : Estimate hepatotoxicity and CYP inhibition .
- Ames test (TA98 strain) : Screen mutagenicity .
- hERG assay (patch-clamp) : Evaluate cardiac risk .
How can researchers validate target engagement in cellular models?
CRISPR knockouts : Delete putative targets (e.g., HDAC6) and measure activity loss .
Cellular thermal shift assay (CETSA) : Confirm binding-induced protein stabilization .
What strategies resolve low solubility during in vitro assays?
- Co-solvents : Use DMSO (≤0.1%) with cyclodextrins .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles .
How can synthetic byproducts be identified and minimized?
- LC-MS/MS : Detect sulfoxide byproducts from sulfanyl oxidation .
- DoE optimization : Reduce side reactions by tuning stoichiometry and reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
